

Structure Elucidation of 2-Methyl-1-(trimethylsilyloxy)-1-propene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-(trimethylsilyloxy)-1-propene

Cat. No.: B1220852

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of **2-Methyl-1-(trimethylsilyloxy)-1-propene**. The document details the spectroscopic data, experimental protocols for synthesis and analysis, and a logical workflow for its structural determination, serving as a vital resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

2-Methyl-1-(trimethylsilyloxy)-1-propene is a silyl enol ether with the chemical formula $C_7H_{16}OSi$.^{[1][2]} It is a flammable liquid and finds use as a reagent in various organic syntheses.^{[3][4]}

Table 1: Physical and Chemical Properties of **2-Methyl-1-(trimethylsilyloxy)-1-propene**

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ OSi	[1][2]
Molecular Weight	144.29 g/mol	[1][2]
Boiling Point	114-116 °C at 650 mmHg	[3][4]
Density	0.785 g/mL at 25 °C	[3][4]
Refractive Index (n _{20/D})	1.409	[3][4]
CAS Number	6651-34-9	[1][2][3]

Spectroscopic Data for Structure Elucidation

The structural confirmation of **2-Methyl-1-(trimethylsilyloxy)-1-propene** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~0.2	Singlet	9H	Si(CH ₃) ₃
~1.7	Singlet	6H	C(CH ₃) ₂
~5.5	Singlet	1H	=CH-O

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~0.0	$\text{Si}(\text{CH}_3)_3$
~20	$\text{C}(\text{CH}_3)_2$
~115	$=\text{C}(\text{CH}_3)_2$
~145	$=\text{CH}-\text{O}$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1670	Strong	C=C stretch (enol ether)
~1250	Strong	Si-CH ₃ bend
~1100	Strong	C-O stretch (enol ether)
~845	Strong	Si-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Fragments in the Mass Spectrum

m/z	Ion
144	$[M]^+$ (Molecular Ion)
129	$[M - CH_3]^+$
73	$[Si(CH_3)_3]^+$

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and spectroscopic analysis of **2-Methyl-1-(trimethylsilyloxy)-1-propene**.

Synthesis of 2-Methyl-1-(trimethylsilyloxy)-1-propene

This protocol describes the synthesis from isobutyraldehyde and trimethylsilyl chloride.

Materials:

- Isobutyraldehyde
- Trimethylsilyl chloride (TMSCl)
- Triethylamine (Et_3N)
- Anhydrous diethyl ether
- Anhydrous sodium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Reflux condenser
- Distillation apparatus

Procedure:

- In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve isobutyraldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.
- Cool the mixture to 0 °C in an ice bath.
- Add trimethylsilyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Filter the reaction mixture to remove the triethylammonium chloride precipitate.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation.
- Purify the crude product by distillation under reduced pressure to obtain **2-Methyl-1-(trimethylsilyloxy)-1-propene** as a colorless liquid.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

- Prepare a sample by dissolving approximately 10-20 mg of **2-Methyl-1-(trimethylsilyloxy)-1-propene** in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a 400 MHz NMR spectrometer.

3.2.2. IR Spectroscopy

- Obtain the IR spectrum of a neat liquid sample of **2-Methyl-1-(trimethylsilyloxy)-1-propene** using a Fourier Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.
- Record the spectrum over the range of 4000-400 cm^{-1} .

3.2.3. Mass Spectrometry

- Introduce a dilute solution of **2-Methyl-1-(trimethylsilyloxy)-1-propene** in a volatile organic solvent (e.g., dichloromethane) into a gas chromatograph-mass spectrometer (GC-MS).
- Use an electron ionization (EI) source at 70 eV.
- Record the mass spectrum over a mass range of m/z 40-200.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of **2-Methyl-1-(trimethylsilyloxy)-1-propene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structure elucidation of **2-Methyl-1-(trimethylsilyloxy)-1-propene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-METHYL-1-(TRIMETHYLSILOXY)-1-PROPENE synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. 2-METHYL-1-(TRIMETHYLSILOXY)-1-PROPENE | 6651-34-9 [chemicalbook.com]
- To cite this document: BenchChem. [Structure Elucidation of 2-Methyl-1-(trimethylsilyloxy)-1-propene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220852#structure-elucidation-of-2-methyl-1-trimethylsilyloxy-1-propene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com